molecular formula C22H23N5O4 B15108503 N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B15108503
M. Wt: 421.4 g/mol
InChI Key: ALQJYEWXOVAARY-UHFFFAOYSA-N
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Description

N-[4-(1H-Benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a synthetic small molecule featuring a benzimidazole core linked via a 4-oxobutyl chain to a 5,6-dimethoxyindole carboxamide group. The 5,6-dimethoxyindole moiety may enhance lipophilicity and binding affinity to biological targets, while the 4-oxobutyl spacer could influence conformational flexibility.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23N5O4/c1-30-18-11-13-10-17(24-16(13)12-19(18)31-2)21(29)23-9-5-8-20(28)27-22-25-14-6-3-4-7-15(14)26-22/h3-4,6-7,10-12,24H,5,8-9H2,1-2H3,(H,23,29)(H2,25,26,27,28)

InChI Key

ALQJYEWXOVAARY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCCC(=O)NC3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains .

Scientific Research Applications

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues with Modified Indole Substituents

Compound A: N-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

  • Key Differences :
    • Indole Substitution : 4,7-Dimethoxy-1-methylindole vs. 5,6-dimethoxyindole in the target compound.
    • Heterocyclic Core : Benzodioxin vs. benzimidazole.
  • Implications: The 1-methyl group in Compound A may reduce metabolic oxidation but increase steric hindrance.
Feature Target Compound Compound A
Indole Substituents 5,6-Dimethoxy 4,7-Dimethoxy, 1-methyl
Core Heterocycle Benzimidazole Benzodioxin
Spacer 4-Oxobutyl 4-Oxobutyl

Benzimidazole Derivatives with Varied Linkers

Compound B: 4-{[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino} Benzoic Acid (3c)

  • Key Differences :
    • Linker : Shorter 2-oxoethyl chain vs. 4-oxobutyl.
    • Terminal Group : Carboxylic acid vs. carboxamide.
  • Synthesis Data :
    • Yield: 70% (Compound B) vs. unreported for the target compound.
    • Melting Point: 188°C (Compound B), suggesting higher crystallinity than typical carboxamides.
  • Implications :
    • The carboxamide group in the target compound may improve membrane permeability over Compound B’s carboxylic acid.
    • The longer 4-oxobutyl spacer could enhance conformational flexibility for target binding.
Feature Target Compound Compound B
Linker Length 4-Oxobutyl 2-Oxoethyl
Terminal Group Carboxamide Carboxylic Acid
Yield Not reported 70%

Benzimidazole-Based Biphenyl Esters

Compound C : 4'-[[1,4'-Dimethyl-2'-propyl(2,6'-bi-1H-benzimidazol)-1'-yl]-methyl]-1,1'-Biphenyl-2-carboxylic Acid 1,1-Dimethylethyl Ester

  • Key Differences :
    • Core Structure : Biphenyl ester vs. indole carboxamide.
    • Substituents : Methyl, propyl, and tert-butyl groups vs. methoxy.
  • Implications :
    • The biphenyl ester in Compound C likely confers higher metabolic stability but reduced aqueous solubility.
    • The target compound’s methoxy groups may facilitate hydrogen bonding with biological targets.
Feature Target Compound Compound C
Core Structure Indole carboxamide Biphenyl ester
Key Substituents Methoxy Methyl, propyl, tert-butyl

Biological Activity

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a unique structure combining a benzimidazole moiety and an indole core, which enhances its interaction with various biological targets. Its molecular formula is C22H23N5O4C_{22}H_{23}N_{5}O_{4} with a molecular weight of approximately 421.4 g/mol. This structural complexity allows for multiple potential interactions within biological systems.

Research indicates that the compound's biological activity stems from its ability to modulate enzyme and receptor activity. Specifically, the benzimidazole and indole moieties can bind to specific targets, influencing cellular processes such as:

  • Tumor Growth Inhibition : Studies have shown that the compound exhibits significant antitumor properties by inhibiting the proliferation of cancer cells. For instance, it demonstrated IC50 values in the low micromolar range against various lung cancer cell lines (A549, HCC827, NCI-H358) in both 2D and 3D assays .
  • Antimicrobial Activity : The compound has also shown promise in antimicrobial testing against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
AntitumorInhibits proliferation of cancer cells (IC50 values ranging from 0.85 to 6.75 μM)
AntimicrobialEffective against Escherichia coli and Staphylococcus aureus
Immunomodulatory EffectsAlters immune responses through specific receptor interactions

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of various benzimidazole derivatives, this compound was highlighted for its potent activity against lung cancer cell lines. The study utilized both 2D and 3D culture systems to assess cytotoxicity, revealing a marked decrease in cell viability at low concentrations .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound using broth microdilution methods. The results indicated that it exhibited significant inhibition against S. aureus and E. coli, suggesting its utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : A reflux-based approach using acetic acid as a solvent, sodium acetate as a catalyst, and stoichiometric control (e.g., 0.11 mol aldehyde derivative per 0.1 mol thiazolone) is effective for analogous indole-carboxamide syntheses. Post-reaction purification involves sequential washing (acetic acid, water, ethanol) and recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
  • Optimization : Employ statistical experimental design (e.g., factorial or response surface methods) to identify critical parameters (temperature, molar ratios, reaction time) and minimize trial-and-error experimentation .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • Characterization :

  • 1H NMR : Analyze aromatic proton environments (e.g., δ 9.57 ppm for amide protons, δ 6.54–8.34 ppm for indole/benzimidazole protons) to confirm substitution patterns .
  • ESI-MS : Verify molecular weight (e.g., observed m/z 404.1497 vs. calculated 404.1445) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using reversed-phase columns (C18) with acetonitrile/water gradients.

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis design of this compound?

  • Approach : Use quantum chemical calculations (e.g., density functional theory) to predict transition states, intermediates, and activation energies. Tools like the ICReDD framework integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent choice, temperature) and reducing development time by 30–50% .
  • Case Study : Simulate condensation reactions between benzimidazole-2-amine and indole-2-carboxaldehyde derivatives to identify steric/electronic barriers .

Q. How should researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC50 protocols) to minimize variability .
  • Meta-Analysis : Apply multivariate regression to correlate structural features (e.g., substituent electronegativity, logP) with bioactivity trends. For example, compare sulfonyl vs. methoxy groups in analogs to explain potency differences .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in benzimidazole-indole hybrids?

  • SAR Workflow :

Derivative Synthesis : Introduce substituents at the indole C5/C6 (e.g., methoxy, halogen) and benzimidazole N1 positions .

Bioactivity Profiling : Test analogs against target enzymes (e.g., kinases, proteases) using kinetic assays.

Data Analysis : Use comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions to activity .

  • Example : Replace 5,6-dimethoxy groups with chloro substituents to evaluate hydrophobicity effects on membrane permeability .

Critical Considerations

  • Solubility Challenges : The compound’s low aqueous solubility (not quantified in literature) may require co-solvents (e.g., DMSO/PEG 400) for in vitro assays .
  • Data Gaps : Limited pharmacokinetic data (e.g., bioavailability, metabolic stability) necessitate further in vivo profiling.

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